(1-Tert-butyl-piperidin-4-yl)-hydrazine
Description
Properties
Molecular Formula |
C9H21N3 |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-tert-butylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)12-6-4-8(11-10)5-7-12/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
VMKUVTAHFUFGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of (1-Tert-butyl-piperidin-4-yl)-hydrazine and Analogs
*Note: Values for this compound are estimated based on analogs.
Anticancer Potential
- Hydrazine Derivatives: Procarbazine, a methylbenzyl-hydrazine derivative, is clinically used for Hodgkin’s lymphoma and melanoma . The hydrazine group in this compound may similarly interact with DNA or enzymes, though the tert-butyl group could alter pharmacokinetics (e.g., increased membrane permeability).
- Structure-Activity Relationships (SAR) : Acyclic guanidine groups show lower activity than hydrazine in amiloride analogs, underscoring the importance of the -NH-NH₂ moiety in bioactivity .
Corrosion Inhibition
- Role of Hydrazine Groups: Dihydrazino-methoxy-triazine derivatives (e.g., DHMeT) achieve 95–97% inhibition at 250 ppm by adsorbing onto steel surfaces via electrostatic interactions . The tert-butyl group in the target compound may enhance film formation, similar to methoxy groups in DHMeT, but its bulkiness could reduce surface coverage at low concentrations.
Antimicrobial Activity
- Hybrid Hydrazine-Triazole Derivatives : Compounds like those reported by Singh et al. show potent antimycobacterial activity (MIC: 25 μg/mL against Staphylococcus aureus) . The piperidine ring in the target compound could improve selectivity for bacterial vs. mammalian cells.
Contradictions and Limitations
- Hydrazine Efficacy : While hydrazine groups enhance corrosion inhibition at high concentrations (250 ppm), they show negligible effects at low concentrations (25–50 ppm) in triazine derivatives . This suggests that the tert-butyl group’s steric effects may dominate in low-concentration scenarios for the target compound.
- Synthetic Yields : Reactions involving unprotected carbonyl groups with hydrazine suffer from reduced efficiency (45–50%) , highlighting the need for optimized protecting-group strategies in synthesizing the target compound.
Preparation Methods
Reaction Mechanism and Steps
The most widely documented method involves a two-step process:
Example Protocol (From Patent CN105153211A):
-
Step 1 : N-Boc-4-piperidone (10 g, 50 mmol) and hydrazine hydrate (32 g, 640 mmol) in methanol (60 mL) are stirred at room temperature for 2 hours.
-
Step 2 : Sodium borohydride (2.5 g, 66 mmol) is added at 0°C, followed by stirring at room temperature for 4 hours.
-
Yield : 85–91% after extraction with dichloromethane and solvent evaporation.
Optimization and Variants
-
Solvent Systems : Ethanol or methanol are preferred for hydrazone formation, while toluene or THF is used for reductions.
-
Catalysts : Titanium tetraisopropylate (Ti(OiPr)₄) enhances imine reduction efficiency in some protocols.
-
Scale-Up : Reactions scaled to 200 g of N-Boc-4-piperidone maintain >90% yield, demonstrating industrial viability.
Spectroscopic Validation:
-
¹H NMR (CDCl₃): δ 1.49 (s, 9H, Boc-CH₃), 2.70–2.85 (m, 2H, piperidine-H), 3.72 (t, 4H, piperidine-NCH₂).
-
IR : Peaks at 1680 cm⁻¹ (C=O, Boc) and 3300 cm⁻¹ (N-H, hydrazine).
Alternative Synthetic Routes
Hydrolysis of Acylhydrazine Derivatives
Acylhydrazines (e.g., N-Boc-4-piperidinyl-acetylhydrazine) undergo acidic or basic hydrolysis to yield the free hydrazine. For example:
Catalytic Hydrogenation
Raney nickel or palladium catalyzes hydrogenation of N-Boc-4-piperidone oxime to the hydrazine:
-
Conditions : H₂ (2–5 bar), ethanol, 50°C, 4 hours.
Comparative Analysis of Methods
Critical Challenges and Solutions
-
Hydrazine Handling : Hydrazine hydrate is toxic and volatile. Solutions include closed systems and in situ generation via hydroxylamine derivatives.
-
Boc Deprotection : Unintended deprotection during reduction is mitigated by controlling pH (<30°C) and using anhydrous solvents.
-
Byproduct Formation : Over-reduction to piperidine amines is minimized by stoichiometric NaBH₄ and ammonia quenching.
Industrial Applications and Derivatives
(1-Tert-butyl-piperidin-4-yl)-hydrazine serves as a precursor for:
Q & A
Basic: What are the common synthetic routes for (1-Tert-butyl-piperidin-4-yl)-hydrazine?
Methodological Answer:
The synthesis typically involves multi-step processes:
- Step 1 : Formation of a piperidine intermediate via alkylation or substitution reactions. For example, tert-butyl groups are introduced using tert-butyl halides or Boc-protection strategies .
- Step 2 : Hydrazine functionalization. Hydrazine hydrate (85–99%) is refluxed with intermediates (e.g., esters or carbamates) in ethanol or methanol under acidic catalysis (e.g., H₂SO₄) to form hydrazide derivatives .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) ensures purity .
Basic: How is the purity and structural integrity of this compound verified?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.4 ppm, piperidine protons δ ~2.5–3.5 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight and purity (>95%) .
- Elemental Analysis : Matches theoretical C/H/N ratios to detect impurities .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent degradation .
- Emergency Measures : For spills, neutralize with absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How does this compound stability vary under different experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; monitor via TGA/DSC. Store below 25°C for long-term stability .
- pH Sensitivity : Hydrazine groups degrade in strong acids (pH < 2) or bases (pH > 10). Buffered solutions (pH 6–8) are optimal .
- Light Sensitivity : Photodegradation observed under UV light; use amber glassware for storage .
Advanced: How to resolve contradictions in catalytic decomposition data for hydrazine derivatives?
Methodological Answer:
- Mechanistic Analysis : Use DFT calculations to model activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines show lower barriers than [2.2.1] systems, explaining higher reactivity .
- Experimental Validation : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm) using GC/MS to quantify gaseous products (N₂, NH₃) .
- Cross-Referencing : Replicate studies with controlled catalyst loading (e.g., 0.5–5 mol%) and characterize intermediates via in situ IR .
Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- UV-Vis Spectrophotometry : Oxidize hydrazine with KMnO₄ in acidic medium; measure absorbance at 526 nm (ε = ~2279 L·mol⁻¹·cm⁻¹) .
- Chromatography : UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile mobile phase .
- Electrochemical Sensors : Screen carbon electrodes modified with Co₃O₄ nanoparticles for amperometric detection (LOD: 0.1 µM) .
Advanced: How to assess the biological activity of this compound in receptor-binding studies?
Methodological Answer:
- In Vitro Assays :
- Radioligand Binding : Compete with ³H-labeled ligands (e.g., dopamine D2 receptors) in HEK293 cells. Calculate IC₅₀ via nonlinear regression .
- Cytotoxicity Screening : Use MTT assays on HepG2 cells; compare EC₅₀ values with positive controls (e.g., doxorubicin) .
- Molecular Docking : Simulate interactions with receptor active sites (e.g., AutoDock Vina) to predict binding affinities .
Advanced: What strategies optimize reaction yields in hydrazine-functionalized piperidine synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate hydrazone formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol minimizes side reactions .
- Microwave Assistance : Reduce reaction time (e.g., 2 hours → 30 minutes) and improve yields by 15–20% under 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
